molecular formula C10H6F3NOS B6162908 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole CAS No. 1579993-52-4

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole

Cat. No. B6162908
CAS RN: 1579993-52-4
M. Wt: 245.2
InChI Key:
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Description

5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole (5-TFPT) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is an important building block for organic synthesis and has been used to design and synthesize a variety of organic compounds. 5-TFPT has also been studied for its pharmacological and biological activities, such as its ability to interact with various proteins and enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for 5-TFPT.

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of organic compounds, such as heterocyclic aromatic compounds and polymers. 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole has also been studied for its pharmacological and biological activities, such as its ability to interact with various proteins and enzymes. It has been used as a fluorescent probe for the detection of reactive oxygen species, and it has been studied as a potential drug for the treatment of various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes in the body. It is also believed that 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole may be able to interact with certain receptors in the body, which can lead to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to inhibit the growth of certain cancer cells, and it has been studied for its potential to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole in laboratory experiments is its high yield and purity. The compound is relatively easy to synthesize, and the yield is typically high, ranging from 80-90%. The compound is also relatively stable, and it can be stored for long periods of time without significant degradation. However, the compound can be toxic if not handled properly, and it should be used with caution in laboratory experiments.

Future Directions

The potential applications of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole are still being explored and there are a number of possible future directions for research. These include the development of new synthetic methods for the production of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole, further research into its pharmacological and biological activities, and the development of new drugs based on the compound. Additionally, further research into the mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole could lead to a better understanding of its effects on the body, and this could lead to the development of new treatments for various diseases. Finally, further research into the synthesis and properties of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole could lead to the development of new materials and products based on the compound.

Synthesis Methods

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole can be synthesized by reacting 4-(trifluoromethoxy)benzaldehyde and thiourea in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under reflux conditions, and the product is purified by vacuum distillation. The yield of the reaction is typically high, ranging from 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromoacetyl bromide to form 5-[4-(trifluoromethoxy)phenyl]-2-bromoacetanilide, which is then reacted with potassium thiocyanate to yield the final product.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "2-bromoacetyl bromide", "potassium thiocyanate" ], "Reaction": [ "4-(trifluoromethoxy)aniline is reacted with 2-bromoacetyl bromide in the presence of a base such as triethylamine to form 5-[4-(trifluoromethoxy)phenyl]-2-bromoacetanilide.", "The 5-[4-(trifluoromethoxy)phenyl]-2-bromoacetanilide is then reacted with potassium thiocyanate in the presence of a base such as potassium carbonate to yield the final product, 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole." ] }

CAS RN

1579993-52-4

Product Name

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole

Molecular Formula

C10H6F3NOS

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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